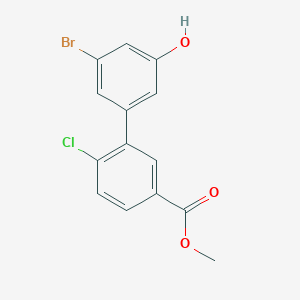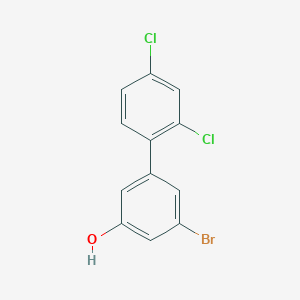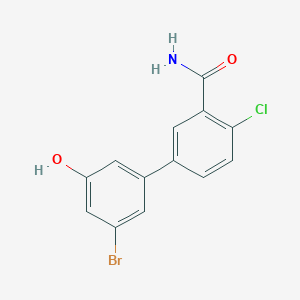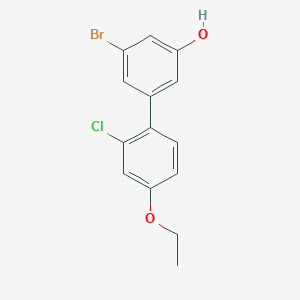
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% (3-Br-5-MCPP) is an organic compound belonging to the phenol family. It is a white, crystalline solid with a melting point of 95-98°C and a boiling point of 243-245°C. It is soluble in methanol, ethanol, and ethyl acetate, and insoluble in water. 3-Br-5-MCPP is widely used in the synthesis of various heterocyclic compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By blocking this enzyme, 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% may help to reduce inflammation and pain.
Biochemical and Physiological Effects
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been studied for its potential use in the treatment of inflammation, cancer, and other diseases. In animal studies, 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been shown to reduce inflammation and pain. In vitro studies have shown that it can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% in laboratory experiments include its availability, ease of synthesis, and low cost. The major limitation of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
Future research on 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% could focus on the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, research could be conducted to further understand its biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Métodos De Síntesis
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized by a three-step process. The first step involves the reaction of 2-chloro-5-methoxycarbonylphenol with bromine in the presence of an acid catalyst. The second step involves the reaction of the brominated product with an amine to form a bromoamide. The third step involves the reaction of the bromoamide with an acid to form the final product.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been widely used in the synthesis of various heterocyclic compounds and pharmaceuticals. It has also been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2 (COX-2). These compounds have been studied for their potential use in the treatment of inflammation, cancer, and other diseases.
Propiedades
IUPAC Name |
methyl 3-(3-bromo-5-hydroxyphenyl)-4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGOFDRSVFHOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686476 |
Source


|
| Record name | Methyl 3'-bromo-6-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-25-6 |
Source


|
| Record name | Methyl 3'-bromo-6-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)



![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)

![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)
